

spectroscopic data of 3-Acetoxy-4-cadinen-8-one (NMR, MS)

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Compound of Interest

Compound Name: 3-Acetoxy-4-cadinen-8-one

Cat. No.: B1159575

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Eupatorin, a sesquiterpenoid from Eupatorium adenophorum, was identified as **3-acetoxy-4-cadinen-8-one** through spectroscopic analysis.

Spectroscopic Data of 3-Acetoxy-4-cadinen-8-one

The structural elucidation of **3-Acetoxy-4-cadinen-8-one** was accomplished using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed data are presented below.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of the compound.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	299.1674	299.1672	C ₁₇ H ₂₄ O ₃ Na

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

¹H NMR Data (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.59	m	11.5, 5.5
2	1.83	m	
3	5.37	dd	
6	2.05	m	7.0
7	1.48	m	
9	2.35	m	
10	1.28	m	7.0
11	2.21	m	
12	0.95	d	
13	0.83	d	
14	1.25	s	
15	1.73	s	
OAc	2.08	s	

¹³C NMR Data (125 MHz, CDCl₃)

Position	δ (ppm)	Type
1	45.2	CH
2	25.4	CH ₂
3	74.9	CH
4	134.1	C
5	129.8	C
6	40.8	CH
7	28.1	CH
8	212.1	C
9	49.8	CH ₂
10	41.5	CH
11	21.5	CH
12	21.6	CH ₃
13	15.9	CH ₃
14	22.1	CH ₃
15	17.0	CH ₃
OAc (C=O)	170.5	C
OAc (CH ₃)	21.3	CH ₃

Experimental Protocols

Isolation of 3-Acetoxy-4-cadinen-8-one

The air-dried and powdered aerial parts of *Eupatorium adenophorum* were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure. The residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography over silica gel, followed by preparative thin-layer chromatography and

purification by high-performance liquid chromatography (HPLC) to yield pure **3-Acetoxy-4-cadinen-8-one**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were acquired on a Bruker AV-500 spectrometer. Chemical shifts were referenced to the solvent peaks of CDCl_3 (δH 7.26 and δC 77.16).
- Mass Spectrometry: HRESIMS data was obtained using an Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization source.

Logical Workflow for Compound Characterization

The following diagram illustrates the general workflow from plant material to the characterization of the isolated compound.



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Caption: Workflow for the isolation and structural elucidation of **3-Acetoxy-4-cadinen-8-one**.

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